molecular formula C22H22N4O4S2 B2541809 N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 392300-42-4

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No.: B2541809
CAS No.: 392300-42-4
M. Wt: 470.56
InChI Key: XYOMDAZJBKLQTI-UHFFFAOYSA-N
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Description

The compound N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide is a complex organic molecule. This compound integrates various functional groups including a thiadiazole ring, a quinoline derivative, and a benzamide moiety. The structural diversity contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Formation of Intermediate Compounds: : Initially, the synthesis involves preparing intermediate compounds such as 3,4-dimethoxybenzoyl chloride and 3,4-dihydroquinoline-2-one.

  • Coupling Reactions: : These intermediates then undergo a series of coupling reactions, primarily utilizing thionyl chloride for activation and condensation reactions facilitated by catalysts like triethylamine.

  • Cyclization Processes: : To construct the thiadiazole ring, cyclization of precursors in the presence of sulfur and hydrazine hydrate under reflux conditions is essential.

Industrial Production Methods

In an industrial setting, the production can be scaled up by utilizing automated synthesis reactors and continuous flow chemistry techniques to ensure high yields and purity while maintaining safety and efficiency. Solvent recovery systems and rigorous purification processes, such as crystallization and chromatography, are employed.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, affecting primarily the thiadiazole and quinoline rings, using agents like potassium permanganate.

  • Reduction: : Reduction of the carbonyl group in the quinoline derivative can be achieved using sodium borohydride.

  • Substitution: : Various substitution reactions, especially electrophilic aromatic substitution on the benzamide ring, can be performed using halogens or nitro groups under controlled conditions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Catalysts: : Triethylamine, palladium on carbon.

  • Solvents: : Dichloromethane, ethanol, dimethylformamide.

Major Products

The major products from these reactions typically include modified versions of the original compound with altered functional groups, which can be analyzed using techniques like NMR and mass spectrometry to confirm structure.

Scientific Research Applications

  • Chemistry: : Utilized in the development of new synthetic pathways and as a building block for more complex molecules.

  • Biology: : Explored for its potential as an enzyme inhibitor and in the study of molecular interactions with proteins.

  • Medicine: : Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

  • Industry: : Applied in the production of specialty chemicals and advanced materials due to its unique structural features.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. For instance, its quinoline derivative can intercalate with DNA, disrupting replication processes, while the thiadiazole moiety can chelate metal ions, affecting metalloprotein functions. The benzamide portion may enhance binding affinity and specificity to the target site.

Comparison with Similar Compounds

Compared to other thiadiazole and quinoline derivatives, N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide stands out due to its unique combination of functional groups that confer distinct reactivity and biological activity.

Similar Compounds

  • 5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazole

  • 3,4-dimethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide

  • 2-(3,4-dimethoxybenzamido)-5-((quinolin-1-yl)thio)-1,3,4-thiadiazole

This compound’s versatility in various domains highlights its significance and potential for future research and industrial applications.

Properties

IUPAC Name

N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S2/c1-29-17-10-9-15(12-18(17)30-2)20(28)23-21-24-25-22(32-21)31-13-19(27)26-11-5-7-14-6-3-4-8-16(14)26/h3-4,6,8-10,12H,5,7,11,13H2,1-2H3,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOMDAZJBKLQTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCCC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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